molecular formula C19H16O4 B8513847 6-methoxy-1-oxo-3-phenyl-1H-indene-2-carboxylic acid ethyl ester CAS No. 850209-49-3

6-methoxy-1-oxo-3-phenyl-1H-indene-2-carboxylic acid ethyl ester

Cat. No. B8513847
M. Wt: 308.3 g/mol
InChI Key: DBMSEVNERSOURI-UHFFFAOYSA-N
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Patent
US07745439B2

Procedure details

6-Methoxy-3-phenyl-1H-indene-2-carboxylic acid ethyl ester (1 g, 3.39 mmol) prepared in Preparation Example 1 was dissolved in 1,4-dioxane and selenium dioxide (5.65 g, 50.96 mmol) was added thereto. The mixture was refluxed for 24 hrs, cooled, washed with 1M sodium bicarbonate, and extracted with diethyl ether. The organic layer was separated, dried over anhydrous MgSO4, and concentrated under a reduced pressure. The resulting residue was purified by flash chromatography to obtain 756 mg of the titled compound (yield: 72%) as a red solid.
Name
6-Methoxy-3-phenyl-1H-indene-2-carboxylic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH2:7][C:8]2[C:13]([C:14]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:12][CH:11]=[C:10]([O:21][CH3:22])[CH:9]=2)=[O:5])[CH3:2].[Se](=O)=[O:24]>O1CCOCC1>[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:24])[C:8]2[C:13]([C:14]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:12][CH:11]=[C:10]([O:21][CH3:22])[CH:9]=2)=[O:5])[CH3:2]

Inputs

Step One
Name
6-Methoxy-3-phenyl-1H-indene-2-carboxylic acid ethyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C=1CC2=CC(=CC=C2C1C1=CC=CC=C1)OC
Step Two
Name
Quantity
5.65 g
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 hrs
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with 1M sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(C2=CC(=CC=C2C1C1=CC=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 756 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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